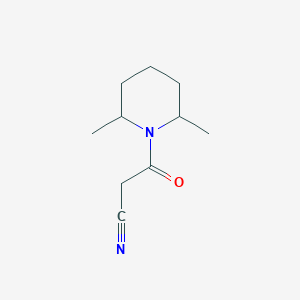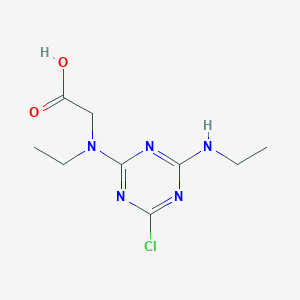
2-Chloro-2-methylbutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methylbutyric acid is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated derivative of butyric acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the second carbon of the butyric acid chain, making it a unique and versatile chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-2-methylbutyric acid can be synthesized through several methods. One common synthetic route involves the chlorination of 2-methylbutyric acid. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methylbutyric acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methylbutyric acid.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of this compound can yield 2-methylbutanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 2-Methylbutyric acid.
Oxidation: 2-Methylbutanone or 2-methylbutanal.
Reduction: 2-Methylbutanol.
Scientific Research Applications
2-Chloro-2-methylbutyric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 2-chloro-2-methylbutyric acid involves its interaction with specific molecular targets. The chlorine atom in the compound makes it a reactive electrophile, allowing it to participate in nucleophilic substitution reactions. The presence of the methyl group enhances its stability and reactivity. The compound can interact with enzymes and other proteins, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyric acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-3-methylbutyric acid: Has a different position of the chlorine atom, leading to variations in reactivity and applications.
2-Chloro-2-methylpropanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-Chloro-2-methylbutyric acid is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
73758-54-0 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-chloro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H9ClO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8) |
InChI Key |
NZZYVDKRZFWNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


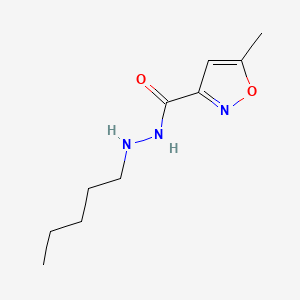
![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
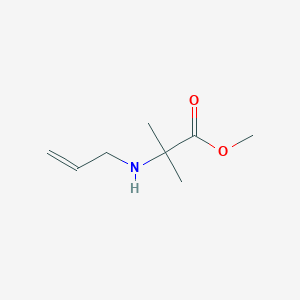

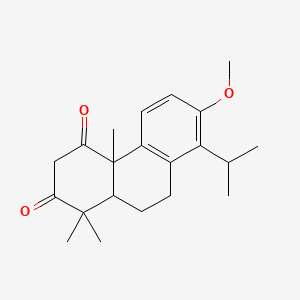



![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
